molecular formula C18H18N2O2S B5579683 benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate

benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate

Cat. No. B5579683
M. Wt: 326.4 g/mol
InChI Key: AHKGXWNTWHIYQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate-like compounds involves various strategies, including interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in ethanolic solutions, leading to a range of ethyl amino derivatives and pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives. These synthesis pathways highlight the compound's foundational role in creating structurally complex derivatives through relatively straightforward synthetic routes (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate and related compounds is elucidated using advanced spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. These methods confirm the structural integrity and composition of synthesized compounds, ensuring the precise arrangement of atoms and functional groups integral to their chemical behavior and reactivity (Mohamed, 2021).

Chemical Reactions and Properties

The compound and its derivatives undergo a variety of chemical reactions, showcasing its chemical properties. For instance, reactions with different chemical reagents result in the formation of thiophene, pyrazole, and coumarin derivatives, indicating its reactivity towards heterocyclization and its potential to generate compounds with significant biological activities (Mohareb & Gamaan, 2018). Additionally, its involvement in the synthesis of ethyl 2-(3-furopyridyl)acetates and subsequent reactions demonstrate its utility in creating structurally diverse molecules (Shiotani et al., 1995).

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

  • Divergent Behavior in Metalation : The study by Cárdenas, Echavarren, and Ramírez de Arellano (1999) explores the regioselective orthometalation of 1,3-Di(2-pyridyl)benzene with palladium(II) and platinum(II), showcasing the utility of related pyridinyl compounds in complex metal-organic synthesis. This research might offer insights into how similar thioacetate derivatives could behave in metalation reactions (Cárdenas, Echavarren, & Ramírez de Arellano, 1999).

  • Synthesis of Arylthiophenes : Kim and Kim (2000) describe a method for synthesizing 3-alkylamino-5-arylthiophenes, which are structurally related to the compound of interest. Their work on the reaction mechanisms and product diversity might provide a foundation for understanding the synthetic versatility of similar thioacetate derivatives (Kim & Kim, 2000).

Medicinal Chemistry Applications

  • Antimicrobial and Antioxidant Activity : The study by Flefel et al. (2018) on the synthesis of novel pyridine derivatives, including antimicrobial and antioxidant activities, highlights the potential biomedical applications of pyridinyl compounds. Although the specific thioacetate derivative is not mentioned, this research underscores the importance of such compounds in developing new therapeutic agents (Flefel et al., 2018).

Material Science and Polymer Chemistry

  • Functional Polymer Synthesis : David and Kornfield (2008) demonstrate the use of thiol−ene addition in grafting various side groups onto polymers, showcasing the potential of using similar thioacetate derivatives for polymer functionalization. This research could hint at the role of thioacetate derivatives in creating functional materials with specific properties (David & Kornfield, 2008).

properties

IUPAC Name

benzyl 2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-16-13(2)9-15(10-19)18(20-16)23-12-17(21)22-11-14-7-5-4-6-8-14/h4-9H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKGXWNTWHIYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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